Antitumor agent-100 hydrochloride (Compound A6 hydrochloride) is a highly potent, orally bioavailable molecular glue that selectively induces apoptosis by stabilizing the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) [1]. Featuring a critical p-tolyl substitution on the imidazoquinazoline core, this compound acts as a structural upgrade over the first-generation PDE3A modulator anagrelide, driving a massive increase in target affinity [1]. For procurement and material selection, the hydrochloride salt form is specifically prioritized to ensure reliable aqueous solubility, predictable dissolution in standard assay buffers, and consistent oral bioavailability in preclinical formulations, making it a primary benchmark for SLFN12-dependent oncology research .
Substituting Antitumor agent-100 hydrochloride with the older clinical drug anagrelide or generic PDE3A inhibitors fundamentally compromises assay integrity and in vivo efficacy [1]. While anagrelide can induce PDE3A-SLFN12 complex formation, its 7-chloro group provides suboptimal hydrophobic packing at the protein-protein interface, resulting in significantly weaker apoptotic drive in solid tumor models [1]. Furthermore, attempting to use the free base of Compound A6 introduces severe processability risks; its lower aqueous solubility can lead to erratic precipitation in high-throughput screening (HTS) buffers and inconsistent exposure during oral gavage . Procuring the exact hydrochloride salt of the p-tolyl-substituted analog is required to achieve sub-nanomolar potency and reproducible formulation dynamics .
Antitumor agent-100 (Compound A6) was engineered specifically to improve the protein-protein interface stabilization between PDE3A and SLFN12. By replacing the 7-chloro group of anagrelide with a p-tolyl moiety, the compound forms superior hydrophobic contacts with residues L910, L554, I557, and I558 [1]. In HeLa cell viability assays, this structural optimization yields an IC50 of 0.30 nM, representing a ~22-fold enhancement in apoptotic potency compared to the baseline anagrelide (~6.6 nM) [1].
| Evidence Dimension | Apoptosis Induction Potency (IC50) |
| Target Compound Data | 0.30 nM |
| Comparator Or Baseline | Anagrelide (~6.6 nM) |
| Quantified Difference | ~22-fold increase in potency |
| Conditions | HeLa cell viability assay (36-hour treatment) |
The sub-nanomolar potency allows researchers to use significantly lower concentrations in screening assays, minimizing off-target PDE3 hydrolytic inhibition while maximizing SLFN12-driven cell death.
The enhanced in vitro affinity of Antitumor agent-100 translates directly to superior processability and efficacy in preclinical oncology models. When administered via oral gavage at 5 mg/kg, Compound A6 demonstrated significantly greater tumor growth inhibition in HeLa xenograft mice compared to an equivalent 5 mg/kg dose of anagrelide over a 21-day period [1]. This robust in vivo performance validates the compound as the preferred pharmacological precursor for translating PDE3A-SLFN12 molecular glue concepts into animal models [1].
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
| Target Compound Data | High tumor suppression at 5 mg/kg oral dose |
| Comparator Or Baseline | Anagrelide (Moderate suppression at 5 mg/kg oral dose) |
| Quantified Difference | Visually and statistically significant reduction in tumor volume at Day 21 |
| Conditions | Female BALB/c-Nude mice bearing HeLa xenografts, daily oral gavage |
Buyers selecting compounds for in vivo efficacy models must prioritize Antitumor agent-100 over anagrelide to ensure maximum dynamic range and statistically robust tumor suppression.
While the free base of Compound A6 offers excellent target affinity, its highly hydrophobic p-tolyl substitution reduces intrinsic aqueous solubility, creating handling challenges in laboratory workflows. Procuring Antitumor agent-100 as the hydrochloride salt ensures rapid and complete dissolution in standard assay buffers and in vivo vehicles (e.g., methylcellulose) . This salt formation prevents erratic precipitation during serial dilutions, ensuring that the measured sub-nanomolar IC50 values are highly reproducible across different assay platforms .
| Evidence Dimension | Aqueous Solubility and Handling |
| Target Compound Data | Hydrochloride salt (Predictable dissolution and stable molarity) |
| Comparator Or Baseline | Free base (Variable solubility and precipitation risk) |
| Quantified Difference | Elimination of formulation-induced dosing variability |
| Conditions | High-throughput screening buffers and in vivo oral gavage vehicles |
Procuring the hydrochloride salt eliminates formulation bottlenecks, saving time and preventing false negatives caused by compound precipitation in critical assays.
The procurement of Antitumor agent-100 is justified by strict structure-activity relationship (SAR) data governing the PDE3A-SLFN12 interface. Attempts to substitute the hydrophobic p-tolyl group with hydrophilic moieties—such as a pyridyl group (Compound A10) or a negatively charged carboxyl group (Compound A16)—result in severe steric and electrostatic clashes with the interfacial residues [1]. These hydrophilic analogs fail to stabilize the heterotetramer, leading to a complete loss of apoptotic activity, thereby confirming that the exact p-tolyl structure of A6 is non-negotiable for target engagement [1].
| Evidence Dimension | Interfacial Binding and Apoptotic Activity |
| Target Compound Data | p-tolyl substitution (Optimal hydrophobic packing, IC50 = 0.30 nM) |
| Comparator Or Baseline | Hydrophilic analogs A10/A16 (Electrostatic clashes, loss of activity) |
| Quantified Difference | Complete ablation of potency when substituting the p-tolyl group |
| Conditions | Cryo-EM structural modeling and HeLa cell viability assays |
This data prevents buyers from wasting resources on structurally similar but functionally inactive analogs, reinforcing the necessity of the specific p-tolyl modification.
Due to its sub-nanomolar potency and the reliable aqueous solubility of its hydrochloride salt, this compound is the ideal positive control for biochemical assays measuring PDE3A-SLFN12 ternary complex formation .
Its superior in vivo tumor growth inhibition compared to anagrelide makes it the preferred pharmacological agent for oral dosing in solid tumor models (e.g., HeLa xenografts) to evaluate SLFN12-dependent apoptosis [1].
As a highly optimized interfacial stabilizer, it is procured to trap and crystallize PDE3A-SLFN12 heterotetramers, providing high-resolution structural baselines for rational drug design [1].
Used as a highly specific chemical probe to study the downstream consequences of SLFN12 activation, specifically its role in cleaving ribosomal RNA and arresting protein synthesis in cancer cells .